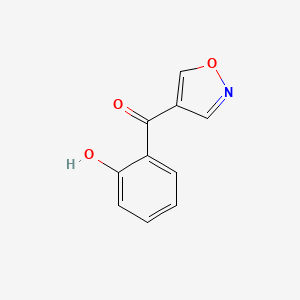

(2-Hydroxyphenyl)(isoxazol-4-yl)methanone

Overview

Description

(2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Mechanism of Action

Target of Action

Isoxazole derivatives have been reported to target various proteins and enzymes, contributing to their wide spectrum of biological activities .

Mode of Action

Isoxazole derivatives have been reported to interact with their targets through various mechanisms, often leading to changes in the function or activity of the target .

Biochemical Pathways

Isoxazole derivatives are known to affect a variety of biochemical pathways, depending on their specific structure and the nature of their targets .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound, influencing its therapeutic potential .

Result of Action

Isoxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and immunosuppressant effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the interaction of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone with its targets and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone typically involves the reaction of 2-hydroxybenzaldehyde with hydroxylamine hydrochloride to form an oxime, which is then cyclized to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)(isoxazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The isoxazole ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (2-oxo-phenyl)(isoxazol-4-yl)methanone.

Reduction: Formation of (2-hydroxyphenyl)(isoxazol-4-yl)methanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2-Hydroxyphenyl)(isoxazol-4-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

- (2-Hydroxyphenyl)(isoxazol-3-yl)methanone

- (2-Hydroxyphenyl)(isoxazol-5-yl)methanone

- (2-Hydroxyphenyl)(isoxazol-4-yl)ethanone

Uniqueness

(2-Hydroxy

Biological Activity

(2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a compound that belongs to the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound's structure features a hydroxyl group attached to a phenyl ring and an isoxazole moiety, which is known for contributing to various biological activities. The synthesis of isoxazole derivatives typically involves reactions of hydroxylamine with carbonyl compounds or cycloaddition reactions involving nitrile oxides and alkynes .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoxazole derivatives. For instance:

- Cytotoxicity Studies : A series of isoxazoles were evaluated for their cytotoxic effects on various cancer cell lines, including HL-60 (human promyelocytic leukemia) and MCF-7 (breast cancer). The results indicated significant antiproliferative activity, with some derivatives exhibiting IC50 values as low as 5.0 µM against HCT116 colon cancer cells .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through the modulation of apoptotic pathways, including the expression of Bcl-2 and Bax proteins . For example, compounds derived from isoxazole have been shown to activate caspases, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

Isoxazole derivatives have also demonstrated significant anti-inflammatory properties:

- COX Inhibition : Some isoxazoles exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds with specific substituents on the phenyl ring showed enhanced selectivity and potency as COX-2 inhibitors .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of these compounds, showing reductions in edema and inflammatory markers when treated with isoxazole derivatives .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies:

- Broad-Spectrum Activity : Research has indicated that isoxazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds were evaluated against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the isoxazole ring significantly influence antimicrobial potency. Derivatives with electron-withdrawing groups tended to exhibit enhanced activity compared to their electron-donating counterparts .

Case Study 1: Anticancer Efficacy

A study conducted by Silyanova et al. synthesized a series of 4,5-diarylisoxazoles and evaluated their antiproliferative effects on human cancer cell lines. The compound with a hydroxyl group at the para position exhibited superior activity with an IC50 value of 22.47 µM against MCF-7 cells, suggesting that specific functional groups are crucial for enhancing anticancer efficacy .

Case Study 2: Anti-inflammatory Mechanism

Research by Perrone et al. focused on synthesizing new isoxazole derivatives for their COX inhibitory activity. One compound demonstrated an IC50 value of 0.95 µM against COX-2, highlighting its potential as a selective anti-inflammatory agent .

Properties

IUPAC Name |

(2-hydroxyphenyl)-(1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-4-2-1-3-8(9)10(13)7-5-11-14-6-7/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBFNKDFHJNSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CON=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368777 | |

| Record name | (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53658-17-6 | |

| Record name | (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.